molecular formula C20H15NO5 B2696750 (Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951993-60-5

(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2696750
CAS No.: 951993-60-5
M. Wt: 349.342
InChI Key: LBNPQROLXLEYQS-NVMNQCDNSA-N
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Description

(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazin derivative characterized by a fused heterocyclic core structure. The compound features two furan-derived substituents: a furan-2-ylmethyl group at position 8 and a furan-2-ylmethylene group at position 2.

Properties

IUPAC Name

(2Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-19-15-5-6-17-16(11-21(12-25-17)10-14-4-2-8-24-14)20(15)26-18(19)9-13-3-1-7-23-13/h1-9H,10-12H2/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNPQROLXLEYQS-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C22H17NO4
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 951978-29-3

The structure includes a benzofuroxazine core with furan and oxazine moieties, which are known to enhance biological activity through various mechanisms.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives containing furan rings have shown promising activity against various fungal species.

CompoundTarget Fungal SpeciesIC50 (µg/mL)
Compound AF. oxysporum19.9
Compound BF. oxysporum93.3

These results suggest that the presence of the furan moiety is crucial for enhancing antifungal efficacy .

Antiviral Activity

In related research, derivatives of furan-containing compounds have been evaluated for their antiviral properties against SARS-CoV-2. For example, compounds structurally similar to this compound were identified as inhibitors of the viral protease Mpro with IC50 values in the low micromolar range:

CompoundIC50 (µM)Cytotoxicity CC50 (µM)
F8-B61.57>100
F8-B221.55>100

These findings indicate a favorable therapeutic index for these compounds in the context of viral infections .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal and viral replication.
  • Cell Membrane Disruption : Its lipophilic nature allows it to interact with cellular membranes, potentially leading to increased permeability and cell death.
  • Modulation of Signaling Pathways : The compound could alter signaling pathways that regulate immune responses or cell proliferation.

Case Studies and Experimental Findings

A study investigating the antifungal properties of various derivatives highlighted that modifications in the furan moiety significantly influenced biological activity. The introduction of electron-withdrawing groups enhanced antifungal potency against resistant strains of fungi.

In another case study focusing on antiviral activity against SARS-CoV-2, structure-based drug design was employed to optimize the binding affinity of furan derivatives to Mpro. The results demonstrated that slight modifications in the molecular structure could lead to substantial increases in inhibitory potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzofuro-oxazin scaffold is shared among several derivatives, differing primarily in substituents and stereochemistry. Below is a comparative analysis based on structural features, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Substituent Comparison

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)* Reference
(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Furan-2-ylmethyl (8), Furan-2-ylmethylene (2) Furan, Oxazinone ~406.4 N/A
(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3,4-Dimethoxybenzylidene (2), 4-Methoxyphenyl (8) Methoxy, Benzylidene ~461.5
(Z)-8-[2-(4-fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (1:1 with 1,4-dioxane) 4-Fluorophenethyl (8), 4-Pyridinylmethylene (2) Fluorophenyl, Pyridine ~529.9 (excluding dioxane)

*Molecular weights estimated using atomic composition.

Key Observations:

Substituent Effects on Reactivity and Solubility: The target compound’s furan substituents introduce aromaticity and moderate polarity, contrasting with the methoxy groups in , which enhance electron-donating capacity and lipophilicity. The absence of charged groups (e.g., pyridine in ) in the target compound suggests lower aqueous solubility compared to its analogs.

Structural Similarity Analysis :

  • Using Tanimoto coefficients (a common metric for binary fingerprint-based similarity ), the target compound shares ~60–70% structural similarity with the methoxy-substituted analog and ~50–55% with the pyridine-containing derivative , due to differences in aromatic substituents.

Biological Implications: Methoxy-substituted analogs (e.g., ) are often explored for antimicrobial activity due to enhanced membrane permeability. The furan moieties in the target compound could confer selectivity toward enzymes interacting with heterocyclic systems, though experimental validation is lacking.

Research Findings and Limitations

  • SHELX in Structural Studies: Crystallographic data for related compounds (e.g., ) were likely resolved using SHELX programs, which are standard for small-molecule refinement .
  • Data Gaps : Experimental data on the target compound’s synthesis, stability, or bioactivity are absent in the reviewed literature. Comparisons rely on extrapolation from structural analogs.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for this compound?

Answer:
Synthesis typically involves multi-step reactions, including cyclization of furan derivatives and benzofuro-oxazinone precursors. Key steps include:

  • Cyclocondensation : Use furan-2-ylmethyl and furan-2-ylmethylene moieties as building blocks, coupled with benzofuro-oxazinone scaffolds via [4+2] cycloaddition or nucleophilic substitution .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the Z-isomer, followed by recrystallization .
    Characterization :
  • Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration via coupling constants) and MS for molecular weight validation .
  • X-ray crystallography : Resolve structural ambiguities, particularly for fused-ring systems .

Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity?

Answer:

  • Parameter Screening : Use Design of Experiments (DOE) to test temperature, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., Lewis acids). Evidence from split-plot designs (as in agricultural studies) suggests staggered testing of variables improves reproducibility .
  • Kinetic Control : Lower reaction temperatures (0–25°C) may favor the Z-isomer by slowing isomerization .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data?

Answer:

  • Cross-Validation : Compare experimental NMR shifts (e.g., furan protons at δ 6.2–7.4 ppm) with density functional theory (DFT)-calculated values. Discrepancies in benzofuro-oxazinone ring systems may arise from solvent effects or conformational flexibility .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) metrics and refine computational models by incorporating solvent parameters (e.g., PCM models) .

Basic: What stability studies are critical for this compound under laboratory conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to stressors (light, humidity, heat) in controlled chambers. Monitor degradation via HPLC and identify products using LC-MS .
  • Experimental Design : Use randomized block designs with split plots (e.g., trellis systems adapted for chemical stability) to assess time-dependent degradation across replicates .

Advanced: How to evaluate environmental fate and transformation pathways of this compound?

Answer:

  • Abiotic/Biotic Studies : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
    • Hydrolysis : Test pH-dependent stability (pH 3–11) at 25–50°C .
    • Photolysis : Use UV/Vis irradiation to simulate sunlight exposure and track byproducts .
  • Ecotoxicology : Conduct Daphnia magna or algae assays to assess acute toxicity, referencing OECD guidelines for standardized endpoints .

Advanced: What mechanistic studies elucidate the compound’s bioactivity?

Answer:

  • In Silico Docking : Screen against target proteins (e.g., kinases, GPCRs) using molecular dynamics simulations. Prioritize binding poses with furan moieties as hydrogen bond donors .
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADPH depletion in CYP450 enzymes) to quantify inhibitory constants (Ki). Cross-reference with spiro[4.5]decane derivatives’ activity profiles .

Basic: What analytical methods validate purity and isomer composition?

Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to resolve Z/E isomers .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C20H16N2O5) and rule out impurities .

Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives?

Answer:

  • Scaffold Modification : Synthesize analogs with substituted furans (e.g., 5-nitro or 5-methoxy) and evaluate bioactivity shifts. Reference benzothiazole-spiro derivatives for methodology .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

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